N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
CAS No.: 901756-22-7
Cat. No.: VC4269908
Molecular Formula: C23H24N6O5S
Molecular Weight: 496.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901756-22-7 |
|---|---|
| Molecular Formula | C23H24N6O5S |
| Molecular Weight | 496.54 |
| IUPAC Name | N-butan-2-yl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H24N6O5S/c1-5-13(2)24-20(30)12-35-23-25-17-11-19(34-4)18(33-3)10-16(17)22-26-21(27-28(22)23)14-6-8-15(9-7-14)29(31)32/h6-11,13H,5,12H2,1-4H3,(H,24,30) |
| Standard InChI Key | FFTDYOLCQKHPRP-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Introduction
Molecular Description
-
IUPAC Name: N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)- triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
-
Key Functional Groups:
-
Triazoloquinazoline core: Known for its bioactive potential.
-
Nitro group: Enhances electron-withdrawing properties.
-
Sulfanyl group: Contributes to molecular stability and reactivity.
-
Butan-2-yl group: Provides hydrophobicity.
-
General Synthetic Approach
The synthesis of compounds like this typically involves multi-step reactions starting from commercially available precursors:
-
Formation of the Triazoloquinazoline Core:
-
The quinazoline scaffold is modified by introducing triazole functionality through cyclization reactions.
-
Nitroaromatic derivatives are often used as starting materials.
-
-
Attachment of Sulfanyl Group:
-
The sulfanyl moiety is introduced via nucleophilic substitution using thiol-containing reagents.
-
-
Amidation Reaction:
-
The butan-2-yl group is attached to form the final acetamide derivative.
-
Analytical Characterization
The structure is confirmed using techniques such as:
-
Nuclear Magnetic Resonance (NMR): For hydrogen and carbon environments.
-
Mass Spectrometry (MS): To determine molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Potential Applications
-
Antimicrobial Activity:
-
Compounds with triazoloquinazoline cores have shown activity against Gram-positive and Gram-negative bacteria as well as fungi.
-
The nitro group may enhance antimicrobial potency by facilitating electron transfer mechanisms.
-
-
Anticancer Potential:
-
Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a role in cancer cell proliferation.
-
The nitro and methoxy substituents may improve selectivity towards cancerous cells.
-
-
Enzyme Inhibition:
-
Triazole-containing compounds have been studied as inhibitors of enzymes like dihydrofolate reductase (DHFR) and lipoxygenases.
-
Molecular Docking Studies
Preliminary in silico studies suggest favorable binding interactions with biological targets due to the compound's heteroaromatic structure and electron-donating/withdrawing groups.
Comparative Analysis with Similar Compounds
Current Limitations
-
Lack of experimental data on toxicity and pharmacokinetics.
-
Limited structural optimization for specific targets.
Future Research Directions
-
Conduct in vitro and in vivo studies to evaluate pharmacological efficacy.
-
Explore structure-activity relationships (SAR) by modifying substituents.
-
Investigate potential drug-likeness using computational tools like SwissADME.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume